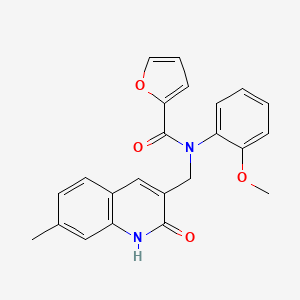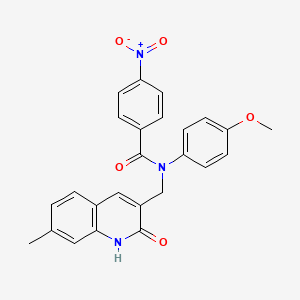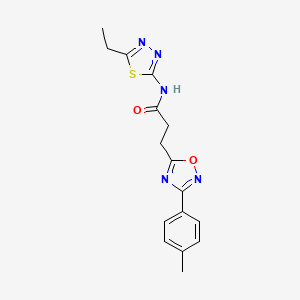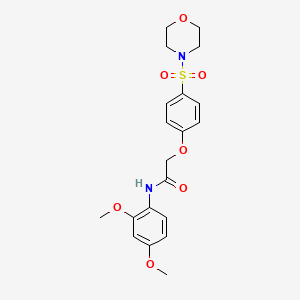
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as Compound X, is a synthetic chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X has been studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. Studies have shown that this compound X has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have protective effects on the heart and brain, making it a potential therapeutic agent for cardiovascular disease and neurodegenerative disorders.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes. It has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of specific enzymes involved in the production of reactive oxygen species, which can contribute to cellular damage and disease.
Biochemical and Physiological Effects:
Studies have shown that this compound X can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In addition, it has been shown to improve mitochondrial function and energy metabolism, which can have beneficial effects on overall cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which can help researchers better understand the underlying mechanisms of disease. However, one limitation is that its effects may not be generalizable to all types of cells or organisms, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential for use in other disease areas beyond cancer, cardiovascular disease, and neurodegenerative disorders. Finally, researchers may also explore the development of analogs or derivatives of this compound X with improved potency or selectivity for specific enzymes or signaling pathways.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide X can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 4-(morpholinosulfonyl)phenol. The final product is obtained through the reaction of the intermediate with sodium hydroxide and acetic acid.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-26-16-5-8-18(19(13-16)27-2)21-20(23)14-29-15-3-6-17(7-4-15)30(24,25)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLTMMJTDJRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


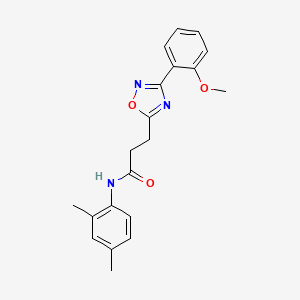
![ethyl 4-({N'-[(E)-{4-[(cyclohexylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7700193.png)
![4-[[2-[Methylsulfonyl(2-phenylethyl)amino]acetyl]amino]benzamide](/img/structure/B7700201.png)


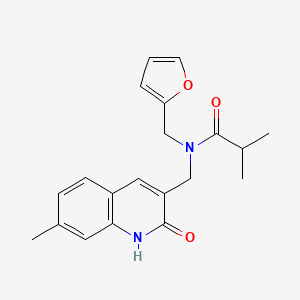
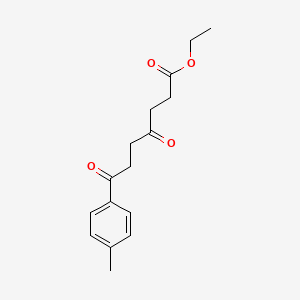
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)
